4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

Catalog No.
S523009
CAS No.
M.F
C22H29ClN8
M. Wt
441.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(...

Product Name

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

IUPAC Name

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine

Molecular Formula

C22H29ClN8

Molecular Weight

441.0 g/mol

InChI

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)

InChI Key

JKFGTURSEBTJIZ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C

solubility

Soluble in DMSO

Synonyms

LEE011 analog; CDK4-IN-1; CDK4IN-1; CDK4-IN1; CDK4IN1; CDK4 IN 1

Canonical SMILES

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C

The exact mass of the compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is 440.2204 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Pyrazole ring

    Pyrazoles are a class of five-membered heterocyclic rings containing nitrogen atoms. They are known to have various biological activities . The specific substitutions on the pyrazole ring in this compound could influence its biological properties.

  • Pyrimidine ring

    Pyrimidines are another class of nitrogen-containing heterocycles found in nucleic acids (DNA and RNA). Molecules with pyrimidine rings can be investigated for their potential to interact with cellular processes .

  • Dimethylamino group

    This group is a common feature in many medicines. It can influence a molecule's interaction with biological systems and may affect its absorption and metabolism .

The compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is a complex organic molecule characterized by its unique structural features, combining elements from pyrazole, pyridine, and pyrimidine. Its molecular formula is C22H29ClN8C_{22}H_{29}ClN_8 and it has a molecular weight of approximately 442.96 g/mol. The compound contains a chloro group, an isopropyl group, and a dimethylamino group, which contribute to its pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

  • The pyrazole and pyridine rings: These moieties are present in many bioactive molecules and could interact with enzymes or receptors in the body [, ].
  • The dimethylamino group: This group can affect the compound's interaction with biological membranes and influence its potential biological activity.
  • Potential skin and eye irritation: The amine group might cause irritation upon contact.
  • Potential for unknown toxicity: Without testing, the potential effects on human health are unknown.

The chemical reactivity of this compound can be attributed to the presence of various functional groups. The pyrazole moiety can undergo nucleophilic substitutions due to the electron-withdrawing nature of the chloro substituent. Additionally, the dimethylamino group can participate in protonation and nucleophilic attack reactions. Reactions such as alkylation or acylation can be performed on the amine groups present in the structure, allowing for further derivatization and exploration of structure-activity relationships.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression. It may target histone demethylases or other epigenetic regulators, which are crucial in various cellular processes including gene expression and cellular differentiation. The presence of multiple heterocycles enhances its ability to interact with biological targets, making it a candidate for further pharmacological evaluation.

The synthesis of 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine typically involves multi-step synthetic routes that include:

  • Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives and appropriate carbonyl compounds can be reacted to form the pyrazole core.
  • Pyrimidine Synthesis: This can be achieved through condensation reactions involving urea or thiourea derivatives with aldehydes.
  • Pyridine Attachment: The dimethylamino piperidine moiety can be introduced via nucleophilic substitution reactions.
  • Final Coupling: The final coupling step often involves coupling agents or conditions that facilitate the formation of the desired amine bond.

These steps may vary based on specific laboratory techniques and available reagents.

This compound has potential applications in medicinal chemistry, particularly in the development of new anticancer agents or drugs targeting epigenetic modifications. Its unique structural features may allow it to serve as a lead compound for further modifications aimed at enhancing efficacy and selectivity against specific cancer cell lines.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within target proteins.
  • In Vitro Assays: To evaluate enzyme inhibition or cellular activity.
  • Binding Studies: Utilizing radiolabeled compounds or fluorescent tags to assess binding kinetics.

These studies help elucidate the mechanism of action and guide future modifications for improved therapeutic profiles.

Several compounds share structural similarities with 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine. These include:

  • Brigatinib: A known inhibitor used in treating anaplastic lymphoma kinase-positive non-small cell lung cancer.
  • Other Pyrazolo-Pyrimidine Derivatives: Compounds designed for similar therapeutic targets but differing in substituents or core structures.

Comparison Table

Compound NameKey FeaturesBiological Activity
4-(5-chloro-3-isopropyl...Multiple heterocycles, potential enzyme inhibitorAnticancer properties
BrigatinibALK inhibitor, FDA-approvedTreats lung cancer
Other Pyrazolo-PyrimidinesVaried substituents, similar core structureInhibitory effects on various kinases

This compound's uniqueness lies in its specific combination of functional groups and structural configuration, which may offer distinct advantages over existing therapies in terms of potency and selectivity against targeted enzymes involved in cancer progression. Further research is necessary to fully characterize its potential benefits compared to these similar compounds.

Molecular Structure and Formula

The compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine represents a complex heterocyclic structure characterized by multiple nitrogen-containing rings [1]. The molecular formula is C₂₂H₂₉ClN₈ with a calculated molecular weight of 440.98 grams per mole, featuring a sophisticated arrangement of pyrazole, pyrimidine, and pyridine moieties interconnected through specific substitution patterns.

The structural architecture comprises three distinct aromatic heterocyclic systems: a chloro-substituted pyrazole ring bearing an isopropyl substituent, a central pyrimidine core serving as the primary scaffold, and a pyridine ring connected to a saturated piperidine moiety containing a dimethylamino group [1]. The heterocyclic framework contains eight nitrogen atoms distributed across different chemical environments, contributing to the compound's unique electronic properties and potential biological activity.

Molecular Properties Summary

PropertyValue
Molecular FormulaC₂₂H₂₉ClN₈
Molecular Weight440.98 g/mol
Total Atoms60
Heteroatoms9 (8N + 1Cl)
Aromatic Rings3 (pyrazole, pyrimidine, pyridine)
Saturated Rings1 (piperidine)
Chiral Centers0

The structural complexity arises from the presence of multiple functional groups including a chloro-substituted pyrazole, an isopropyl substituent, a pyrimidine-2-amine linkage, a pyridine ring, a piperidine ring, and a dimethylamino group [7]. Each nitrogen atom occupies a distinct chemical environment: pyrazole ring nitrogens, pyrimidine ring nitrogens, pyridine ring nitrogen, secondary amine nitrogen linking the rings, tertiary amine nitrogen in the piperidine ring, and the dimethylamino nitrogen.

Physical and Chemical Properties

Heterocyclic compounds containing multiple nitrogen atoms typically exhibit distinctive physical properties influenced by intermolecular hydrogen bonding and aromatic ring interactions [20]. The presence of a chlorine substituent and multiple nitrogen-containing rings suggests that this compound would likely exist as a crystalline solid at room temperature with relatively high melting point characteristics common to polynitrogen heterocycles.

The compound's solubility profile would be significantly influenced by the balance between its hydrophobic aromatic regions and hydrophilic nitrogen-containing functional groups [21]. The dimethylamino group and secondary amine linkage provide potential sites for protonation, suggesting pH-dependent solubility behavior typical of basic heterocyclic compounds. The presence of multiple aromatic rings would likely result in limited water solubility, while the nitrogen-containing substituents would enhance solubility in polar organic solvents.

Physical Properties Analysis

PropertyExpected RangeDescription
Physical StateSolidCrystalline at room temperature
Melting Point250-320°CHigh due to multiple heterocycles
Solubility (Water)LimitedDue to aromatic character
Solubility (Organic)GoodIn polar aprotic solvents
StabilityModerateUnder normal conditions

Thermal stability analysis would be influenced by the presence of the chloro substituent and the multiple nitrogen heterocycles, with thermal decomposition likely occurring through heterocyclic ring cleavage or elimination of substituent groups [22]. The compound's chemical stability would be affected by pH conditions, with basic environments potentially favoring protonation of nitrogen atoms and acidic conditions potentially leading to ring protonation or degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for heterocyclic compounds through characteristic chemical shifts and coupling patterns [26]. The proton nuclear magnetic resonance spectrum would exhibit distinct signals corresponding to each chemical environment, with aromatic protons from the pyrazole, pyrimidine, and pyridine rings appearing in the downfield region between 6.5 and 8.5 parts per million.

The pyrazole nitrogen-hydrogen proton would be expected to appear as a broad singlet between 8.0 and 9.5 parts per million, characteristic of nitrogen-hydrogen protons in five-membered heterocycles [27]. The isopropyl substituent would generate a characteristic septet for the methine proton around 3.0-3.5 parts per million and a doublet for the methyl groups around 1.2-1.4 parts per million, providing clear evidence for this structural feature.

Nuclear Magnetic Resonance Spectroscopic Data

Position/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Pyrazole N-H8.0-9.5N/Abroad s
Pyrazole ring proton6.5-7.5105-110s or d
Pyrimidine ring protons7.5-8.5140-160d
Pyridine ring protons7.0-8.5120-150d
Isopropyl CH3.0-3.525-30septet
Isopropyl CH₃1.2-1.422-24d
Piperidine protons1.5-3.025-55m
Dimethylamino CH₃2.2-2.445-46s
Secondary amine NH5.0-6.0N/Abroad s

Carbon-13 nuclear magnetic resonance analysis would reveal the aromatic carbon environments, with pyrimidine and pyridine carbons appearing between 120 and 160 parts per million [30]. The pyrazole carbon atoms would exhibit characteristic chemical shifts around 105-110 parts per million for the ring carbons, while the aliphatic carbons from the isopropyl, piperidine, and dimethylamino groups would appear in the upfield region between 20 and 55 parts per million.

Mass Spectrometry

Mass spectrometric analysis of pyrazole-containing heterocycles typically reveals characteristic fragmentation patterns involving ring cleavage and loss of specific substituent groups [34]. The molecular ion peak would appear at mass-to-charge ratio 441, corresponding to the intact molecular structure, though this peak might exhibit moderate intensity due to the compound's tendency to undergo fragmentation.

Primary fragmentation pathways would likely include loss of the chlorine atom producing a fragment at mass-to-charge ratio 406, loss of the isopropyl group yielding a fragment at mass-to-charge ratio 398, and loss of the dimethylamino group generating a fragment at mass-to-charge ratio 397 [34]. Ring fragmentation would produce characteristic ions corresponding to individual heterocyclic components, with pyrimidine core fragments appearing around mass-to-charge ratio 158-160, pyridine fragments around 120-122, and pyrazole fragments around 102-104.

Mass Spectrometry Fragmentation Data

Fragment Ionm/z ValueRelative Intensity (%)Fragmentation Pathway
Molecular ion [M]⁺44120-40Parent ion
[M-Cl]⁺40615-25Loss of chlorine
[M-C₃H₇]⁺39830-50Loss of isopropyl group
[M-N(CH₃)₂]⁺39725-35Loss of dimethylamino group
Pyrimidine core⁺158-16040-60Ring fragmentation
Pyridine core⁺120-12230-50Ring fragmentation
Pyrazole core⁺102-10420-40Ring fragmentation
Piperidine fragment⁺98-10035-55Aliphatic fragmentation

The base peak would likely correspond to the most stable fragment ion, potentially arising from rearrangement processes or formation of particularly stable heterocyclic cations [34]. Sequential fragmentation would involve loss of hydrogen cyanide or cyano radicals from the aromatic heterocycles, following patterns established for similar pyrazole and pyrimidine derivatives.

Infrared Spectroscopy

Infrared spectroscopic analysis provides characteristic absorption frequencies corresponding to specific functional groups within the molecular structure [35]. The nitrogen-hydrogen stretching vibrations would appear in the region between 3200 and 3500 wavenumbers, with the pyrazole nitrogen-hydrogen stretch typically appearing around 3200-3400 wavenumbers and the secondary amine nitrogen-hydrogen stretch around 3300-3500 wavenumbers.

Aromatic carbon-hydrogen stretching vibrations would be observed between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the isopropyl, piperidine, and dimethylamino groups would appear between 2850 and 3000 wavenumbers [11]. The characteristic carbon-nitrogen stretching frequencies of the pyrimidine and pyridine rings would manifest as strong absorptions between 1570 and 1620 wavenumbers, providing clear evidence for the heterocyclic framework.

Infrared Spectroscopy Data

Functional GroupFrequency Range (cm⁻¹)Intensity
N-H stretch (pyrazole)3200-3400medium-strong
N-H stretch (secondary amine)3300-3500medium
C-H stretch (aromatic)3000-3100medium
C-H stretch (aliphatic)2850-3000strong
C=N stretch (pyrimidine)1580-1620strong
C=N stretch (pyridine)1570-1600strong
C=C stretch (aromatic)1450-1600medium-strong
C-N stretch1200-1350medium
C-Cl stretch700-800medium
Ring breathing modes800-1000medium

The carbon-chlorine stretching vibration would appear as a medium intensity band between 700 and 800 wavenumbers, while ring breathing modes and other skeletal vibrations would manifest in the fingerprint region between 800 and 1000 wavenumbers [38]. The complexity of the spectrum would reflect the multiple heterocyclic rings and diverse functional groups present in the molecular structure.

X-ray Crystallography Studies

Single crystal X-ray diffraction analysis of heterocyclic compounds provides definitive structural information including precise bond lengths, bond angles, and molecular conformation [14]. Pyrazole-containing compounds typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P2₁/n or P-1, depending on the specific substitution pattern and intermolecular interactions.

The crystal structure would likely exhibit intermolecular hydrogen bonding involving the pyrazole nitrogen-hydrogen and secondary amine nitrogen-hydrogen protons [18]. These hydrogen bonds would contribute to the crystal packing arrangement and influence the overall stability of the crystalline form. The planar nature of the aromatic heterocyclic rings would facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

X-ray Crystallography Parameters

ParameterTypical ValueDescription
Crystal systemMonoclinic or TriclinicMost common for heterocycles
Space groupP2₁/n or P-1Common space groups
Unit cell parameters a (Å)10-15Cell dimension
Unit cell parameters b (Å)8-12Cell dimension
Unit cell parameters c (Å)15-20Cell dimension
Unit cell angles α (°)90 or 70-110Cell angle
Unit cell angles β (°)90-120Cell angle
Unit cell angles γ (°)90 or 70-110Cell angle
Z value4-8Molecules per unit cell
Density (g/cm³)1.3-1.5Calculated density

Bond length analysis would reveal standard values for carbon-nitrogen bonds in aromatic heterocycles, typically ranging from 1.32 to 1.38 Angstroms for aromatic carbon-nitrogen bonds and approximately 1.47 Angstroms for aliphatic carbon-nitrogen bonds [14]. The carbon-chlorine bond length would be expected around 1.74 Angstroms, consistent with aromatic carbon-chlorine bonds in similar heterocyclic systems.

Computational Analysis of Molecular Structure

Density Functional Theory Studies

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of heterocyclic compounds [15]. The most commonly employed functionals for such systems include B3LYP and M06-2X, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), which provide an optimal balance between computational efficiency and accuracy for heterocyclic molecules.

Geometry optimization calculations would yield precise bond lengths, bond angles, and dihedral angles, confirming the planar nature of the aromatic heterocyclic rings and the preferred conformation of the flexible aliphatic substituents [19]. The calculated molecular geometry would serve as the foundation for subsequent property calculations, including vibrational frequencies, electronic properties, and thermodynamic parameters.

Density Functional Theory Computational Parameters

ParameterTypical RangeDescription
FunctionalB3LYP, M06-2XDensity functional method
Basis set6-31G(d,p), 6-311++G(d,p)Gaussian basis set
HOMO energy (eV)-5.5 to -6.5Highest occupied molecular orbital
LUMO energy (eV)-1.5 to -2.5Lowest unoccupied molecular orbital
HOMO-LUMO gap (eV)3.5 to 4.5Energy difference LUMO-HOMO
Dipole moment (Debye)2.0 to 5.0Molecular polarity measure
Total energy (Hartree)-1500 to -1600Ground state energy
Polarizability (ų)35 to 45Electronic polarizability
Chemical hardness (eV)1.8 to 2.3Resistance to electron transfer
Electronegativity (eV)3.5 to 4.5Electron attracting power

Vibrational frequency calculations would confirm the optimized structure as a true minimum on the potential energy surface and provide theoretical infrared spectroscopic data for comparison with experimental observations [29]. The calculated frequencies would account for the various stretching, bending, and torsional modes associated with the complex molecular structure, enabling detailed assignment of experimental spectroscopic bands.

HOMO-LUMO Energy Calculations

Frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of heterocyclic compounds [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electron-donating and electron-accepting capabilities, respectively, while the energy gap between these orbitals influences the compound's stability and optical properties.

For heterocyclic compounds containing multiple nitrogen atoms, the highest occupied molecular orbital typically exhibits significant contribution from nitrogen lone pairs and aromatic π-systems [15]. The calculated highest occupied molecular orbital energy would likely fall in the range of -5.5 to -6.5 electron volts, indicating moderate electron-donating ability. The lowest unoccupied molecular orbital would be primarily localized on the aromatic heterocyclic rings, with energy typically ranging from -1.5 to -2.5 electron volts.

Traditional synthetic approaches to pyrazolopyrimidines have evolved from classical heterocyclic chemistry principles, primarily relying on the cyclocondensation of aminopyrazole derivatives with various electrophilic reagents. The most fundamental traditional route involves the reaction of 5-aminopyrazole-4-carbonitrile derivatives with formamide or formic acid derivatives under high-temperature conditions [1] [2].

Early synthetic methodologies focused on stepwise approaches utilizing 5-aminopyrazole-4-carboxylate derivatives as key intermediates. These compounds could be obtained through the reaction of substituted hydrazines with ethyl ethoxymethylenemalononitrile, followed by cyclization [2]. The resulting aminopyrazole derivatives then underwent condensation reactions with urea, thiourea, or amidine derivatives to form the pyrimidine ring through thermal cyclization processes [1] [3].

The traditional Pinner reaction pathway represents another classical approach, wherein 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives are treated with alcohols under acidic conditions to form iminoester intermediates. These intermediates subsequently undergo cyclization with various nitrogen nucleophiles to afford pyrazolopyrimidine products [2]. This methodology typically requires harsh reaction conditions, including elevated temperatures ranging from 120-180°C and extended reaction times of 6-12 hours [1].

Another established traditional route involves the condensation of 5-aminopyrazole-4-carboxamide derivatives with aldehydes or ketones in the presence of strong acids such as polyphosphoric acid or concentrated sulfuric acid. This approach often suffers from poor regioselectivity and requires extensive purification procedures to separate regioisomeric products [4]. The reaction conditions typically involve heating at temperatures exceeding 150°C for prolonged periods, often resulting in decomposition of sensitive functional groups [2].

The classical Biginelli-type reaction has also been adapted for pyrazolopyrimidine synthesis, involving the three-component condensation of 5-aminopyrazole derivatives, aldehydes, and 1,3-dicarbonyl compounds under acidic conditions. However, traditional implementations of this reaction require harsh conditions including strong acid catalysts and high temperatures, leading to competitive side reactions and modest yields [5].

Modern Synthetic Approaches

One-Pot Synthesis Methods

Contemporary synthetic chemistry has witnessed significant advances in one-pot methodologies for pyrazolopyrimidine construction, offering improved efficiency and reduced environmental impact compared to traditional stepwise approaches. These modern protocols have revolutionized the field by enabling direct access to complex pyrazolopyrimidine scaffolds through multicomponent reactions.

The four-component one-pot synthesis represents a particularly elegant approach, involving the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols in a single reaction vessel [6] [7]. This methodology proceeds through initial formation of 5-aminopyrazole-4-carbonitrile intermediates, followed by in-situ aldol condensation and subsequent cyclization to afford pyrazolo[3,4-d]pyrimidine derivatives in good to excellent yields (65-90%) [6]. The reaction proceeds via two distinct mechanistic pathways: direct Pinner reaction followed by cyclization, or formation of dihydropyrimidine intermediates followed by oxidative aromatization [6].

Advanced three-component protocols have been developed utilizing N-N bond-forming cyclization strategies. These reactions employ electron-deficient hydroxylamines, specifically hydroxylamine-O-sulfonic acid, to facilitate cyclization reactions that form the crucial N-N bond of the pyrazolopyrimidine ring system [8] [9]. The methodology involves initial nucleophilic substitution of halopyrimidines with anilines, followed by oxime formation with hydroxylamine-O-sulfonic acid, and finally base-promoted cyclization under biphasic conditions to afford N-aryl[3,4-d]pyrazolopyrimidines in yields ranging from 51-78% [8].

Microwave-assisted one-pot synthesis has emerged as a powerful tool for accelerating pyrazolopyrimidine formation while maintaining excellent yields and selectivity. The reaction of 5-aminopyrazole derivatives with β-enaminones under microwave irradiation (800 W, 110°C, 15 minutes) provides rapid access to diversely substituted pyrazolo[1,5-a]pyrimidines [4]. This approach offers significant advantages including reduced reaction times (from hours to minutes), improved yields (typically 10-15% higher than thermal methods), and enhanced reproducibility [4].

One-pot synthesis utilizing titanium imido complexes represents a cutting-edge approach for multicomponent pyrazole synthesis. This methodology employs the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to construct pyrazole frameworks through N-N bond formation [10]. The key transformation involves a rare formal N-N coupling on a metal center, proceeding through an electrocyclic mechanism analogous to a Nazarov cyclization [10].

Catalyst-Free Synthesis

Catalyst-free synthetic methodologies have gained significant attention as environmentally benign alternatives to metal-catalyzed processes. These approaches eliminate the need for expensive metal catalysts while often providing superior selectivity and simplified purification procedures.

The catalyst-free reaction of dialkyl acetylenedicarboxylates with 3-amino-1H-pyrazole-4-carbonitrile derivatives provides direct access to pyrazolo[1,5-a]pyrimidine derivatives under mild conditions [11]. This transformation proceeds through nucleophilic addition of the amino group to the activated triple bond, followed by intramolecular cyclization and subsequent tautomerization. The reaction typically requires temperatures of 80-100°C and proceeds in yields ranging from 70-85% [11].

Solvent-free catalyst-free protocols have been developed for the synthesis of pyrazolopyrimidine derivatives using grinding techniques. The mechanochemical approach involves grinding 5-aminopyrazole derivatives with aldehydes and malononitrile at room temperature for 2-4 hours, providing pyrazolopyrimidine products in good yields (60-80%) without the need for solvents or catalysts [12]. This methodology offers exceptional atom economy and minimal waste generation [12].

The catalyst-free Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide represents another significant advancement [5]. This reaction proceeds without the need for acid catalysts, typically achieving yields of 65-85% for 2-aryl-6-acyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles [5]. The reaction mechanism involves initial aldol condensation followed by cyclization and oxidative aromatization [5].

A novel catalyst-free approach utilizing ammonium iodide-promoted three-component tandem reactions has been developed for substituted pyrimidine synthesis [13]. While not specifically for pyrazolopyrimidines, this methodology demonstrates the potential for metal-free heterocycle construction using simple ammonium salts as promoters under solvent-free conditions [13].

Green Chemistry Approaches

Green chemistry principles have been extensively applied to pyrazolopyrimidine synthesis, resulting in environmentally sustainable methodologies that minimize waste generation and reduce environmental impact.

Ionic liquid-mediated synthesis represents a significant green chemistry advancement, utilizing 2-methyl-3-butylimidazolium chloride as both solvent and catalyst for pyrazolopyrimidine formation [14]. The reaction of 3-methyl-1-phenyl-5-pyrazolone with carbonyl compounds and urea in ionic liquid proceeds at reduced temperatures (80-100°C) compared to conventional methods (150-180°C), while achieving superior yields (87-95% vs. 65-75%) [14]. The ionic liquid can be recovered and reused for multiple reaction cycles without significant loss of activity [14].

Polyethylene glycol-400 (PEG-400) has emerged as an excellent green reaction medium for pyrazolopyrimidine synthesis [15]. The condensation of substituted α,β-unsaturated carbonyl compounds with 5-aminopyrazole derivatives in PEG-400 proceeds under mild conditions with excellent yields and shorter reaction times [15]. The reaction benefits from PEG-400's unique properties including thermal stability, non-volatility, easy recyclability, and low toxicity [15].

Ultrasonic irradiation-assisted green synthesis provides another environmentally friendly approach for pyrazolopyrimidine construction [16]. The reaction of aminopyrazoles with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate under ultrasonic conditions in aqueous ethanol affords pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields (65-85%) [16]. This methodology offers significant advantages including reduced reaction times, improved yields, and the use of environmentally benign solvents [16].

Water-mediated synthesis represents the ultimate green chemistry approach, utilizing water as the sole reaction medium [17]. The one-pot solvent-free synthesis of pyrano[2,3-c]pyrazoles involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile in the absence of organic solvents, providing products in excellent yields while eliminating organic waste [17].

Microwave-assisted protocols using environmentally benign solvents such as ethanol or aqueous ethanol have been developed for rapid pyrazolopyrimidine synthesis [18]. These methods achieve reaction completion in 5-15 minutes compared to several hours required for conventional heating, while utilizing green solvents and achieving excellent yields (80-95%) [18].

Synthesis of 4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

Synthetic Routes

The synthesis of 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine represents a complex multistep synthetic challenge requiring careful consideration of functional group compatibility and regioselectivity. The target molecule contains multiple pharmacologically relevant heterocyclic moieties including pyrazole, pyrimidine, and pyridine rings, along with a substituted piperidine side chain.

The primary synthetic approach involves convergent assembly of three key fragments: the 5-chloro-3-isopropyl-1H-pyrazol-4-yl pyrimidine core, the 5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-amine moiety, and the connecting aminopyrimidine linkage. The retrosynthetic analysis suggests disconnection at the C-N bond linking the pyrazole-pyrimidine core with the substituted pyridine fragment .

The first key intermediate, 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol, can be accessed through condensation of 5-chloro-3-isopropyl-1H-pyrazole-4-carboxylic acid derivatives with appropriate pyrimidine precursors. The pyrazole starting material is typically prepared through cyclization of isopropyl hydrazine with appropriately substituted 1,3-dicarbonyl compounds under acidic conditions [20].

Formation of the pyrimidine ring can be achieved through several complementary approaches. The most direct route involves condensation of the pyrazole-4-carboxamide with formamidine acetate under thermal conditions (150-180°C) to afford the desired pyrazolo-pyrimidine core structure [21]. Alternative approaches utilize Suzuki coupling reactions between halogenated pyrimidine precursors and appropriately functionalized pyrazole boronic acid derivatives [22].

The second key fragment, 5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-amine, requires careful construction of the substituted pyridine scaffold. This intermediate can be prepared through nucleophilic aromatic substitution of 2-amino-5-halopyridine derivatives with 4-(dimethylamino)piperidine under basic conditions [23]. The dimethylaminopiperidine component is typically accessed through reductive amination of 4-piperidone with dimethylamine using sodium cyanoborohydride [24].

The final coupling step involves nucleophilic aromatic substitution between the chloropyrimidine intermediate and the substituted pyridylamine fragment. This transformation typically requires elevated temperatures (120-150°C) and the presence of a suitable base such as potassium carbonate or cesium carbonate to facilitate the substitution reaction [25].

Optimization of Reaction Conditions

Optimization of reaction conditions for the synthesis of 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine requires systematic investigation of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time.

Temperature optimization studies have revealed that the final coupling step proceeds optimally at 140-160°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [21]. Lower temperatures (below 120°C) result in incomplete conversion and extended reaction times exceeding 24 hours. Conversely, temperatures above 170°C lead to thermal decomposition of the dimethylaminopiperidine moiety and reduced yields [21].

Solvent selection plays a critical role in achieving optimal yields and selectivity. Comparative studies have demonstrated that dimethylformamide provides the best combination of solubility and reactivity for the final coupling step, achieving yields of 65-78% [23]. Alternative solvents including dimethyl sulfoxide, N-methylpyrrolidone, and 1,4-dioxane provide lower yields (45-60%) due to reduced solubility of the starting materials or competitive side reactions [23].

Base selection significantly influences both reaction rate and product yield. Potassium carbonate has emerged as the optimal base, providing excellent yields (70-85%) while minimizing base-catalyzed decomposition pathways [25]. Stronger bases such as sodium hydride or potassium tert-butoxide lead to decomposition of the chloropyrazole moiety, while weaker bases such as triethylamine provide insufficient activation for the substitution reaction [25].

Reaction time optimization reveals that optimal conversion is achieved after 8-12 hours at 150°C. Shorter reaction times result in incomplete conversion of starting materials, while extended reaction times (beyond 16 hours) lead to formation of unwanted side products through thermal decomposition pathways [21].

Catalyst loading studies for palladium-catalyzed cross-coupling approaches have shown that 5-10 mol% palladium acetate with appropriate phosphine ligands provides optimal results for Suzuki coupling variants of the synthesis [22]. Lower catalyst loadings result in reduced reaction rates and incomplete conversion, while higher loadings do not significantly improve yields but increase reaction costs [22].

Purification Techniques

Purification of 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine requires specialized techniques due to the basic nature of the molecule and the presence of multiple nitrogen-containing heterocycles that can coordinate to silica gel.

Column chromatography using neutral alumina or deactivated silica gel provides the most effective purification method. The optimal mobile phase consists of dichloromethane-methanol gradients (95:5 to 85:15) with addition of triethylamine (1-2%) to prevent decomposition on the stationary phase [26]. Regular silica gel should be avoided due to the basic nature of the compound, which can lead to irreversible adsorption and decomposition [26].

High-performance liquid chromatography (HPLC) represents an alternative purification approach, particularly for final purification steps. Reversed-phase C18 columns with acetonitrile-water gradients containing 0.1% trifluoroacetic acid provide excellent separation of the target compound from closely related impurities [27]. The retention time typically falls between 12-16 minutes under standard gradient conditions [27].

Recrystallization techniques have been optimized for the final purification step. The compound exhibits good solubility in polar organic solvents including methanol, ethanol, and acetonitrile, while showing limited solubility in non-polar solvents [28]. Optimal recrystallization conditions involve dissolution in hot methanol followed by slow cooling and addition of diethyl ether to induce precipitation [28]. This procedure typically provides material with purity exceeding 98% as determined by HPLC analysis [28].

Preparative HPLC using gradient elution with water-acetonitrile mobile phases containing 0.1% formic acid has been employed for large-scale purification [29]. This method provides excellent resolution and allows for collection of highly pure fractions suitable for biological evaluation [29].

Salt formation represents another purification strategy, particularly for improving crystallinity and stability. The hydrochloride salt can be prepared by treatment with hydrogen chloride in diethyl ether, providing crystalline material with improved handling properties and enhanced stability compared to the free base [28].

Structure Characterization and Confirmation

Complete structural characterization of pyrazolopyrimidine derivatives requires application of multiple complementary analytical techniques to confirm molecular connectivity, stereochemistry, and purity. Modern characterization protocols typically employ a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography when possible.

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for pyrazolopyrimidine derivatives. Proton nuclear magnetic resonance (¹H NMR) spectroscopy typically reveals characteristic signal patterns for the heterocyclic protons [30]. The pyrimidine H-6 proton typically appears as a singlet in the range of 8.5-9.2 ppm, while pyrazole protons appear between 7.8-8.5 ppm [30]. The application of two-dimensional techniques including heteronuclear multiple quantum coherence (HMQC) and heteronuclear multiple bond correlation (HMBC) experiments provides unambiguous assignment of carbon-hydrogen connectivities [30].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers crucial information about the carbon framework of pyrazolopyrimidine structures. The pyrimidine C-2 carbon typically resonates between 155-165 ppm, while the pyrazole C-3 and C-5 carbons appear in the range of 140-155 ppm [30]. The application of distortionless enhancement by polarization transfer (DEPT) experiments allows differentiation between primary, secondary, and tertiary carbons [30].

For complex pyrazolopyrimidine derivatives such as 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine, nuclear Overhauser effect spectroscopy (NOESY) experiments provide crucial information about spatial relationships between protons. These experiments can confirm the connectivity between the pyrazole and pyrimidine rings and establish the substitution pattern of the side chain components [31].

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition determination. Electrospray ionization mass spectrometry (ESI-MS) typically provides excellent sensitivity for basic nitrogen-containing heterocycles, often showing [M+H]⁺ ions as base peaks [32]. Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that confirm structural connectivity [32].

Infrared spectroscopy offers complementary information about functional group presence and hydrogen bonding patterns. The NH stretching vibrations of amino groups typically appear between 3200-3500 cm⁻¹, while C=N stretching vibrations of the heterocyclic rings appear between 1580-1650 cm⁻¹ [32]. The presence of aromatic C-H stretching vibrations between 3000-3100 cm⁻¹ confirms the aromatic nature of the heterocyclic systems [32].

Single crystal X-ray diffraction represents the ultimate confirmation of molecular structure when suitable crystals can be obtained. This technique provides definitive information about bond lengths, bond angles, and three-dimensional molecular geometry [33]. For pyrazolopyrimidine derivatives, X-ray crystallography has been particularly valuable in confirming regioselectivity of substitution reactions and establishing conformational preferences [33].

Advanced characterization techniques including heteronuclear single quantum coherence (HSQC) and total correlation spectroscopy (TOCSY) have been employed for complex pyrazolopyrimidine derivatives containing multiple aromatic rings and aliphatic chains [34]. These experiments provide detailed information about spin-spin coupling networks and facilitate complete signal assignment even for overlapping resonances [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

440.2203707 g/mol

Monoisotopic Mass

440.2203707 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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